4-Ethoxy-2,3,5,6-tetrafluorobenzoic acid
Description
4-Ethoxy-2,3,5,6-tetrafluorobenzoic acid (CAS: 27375-80-0, Molecular Formula: C₉H₆F₄O₃) is a fluorinated benzoic acid derivative characterized by an ethoxy (-OCH₂CH₃) substituent at the 4-position and fluorine atoms at the 2,3,5,6-positions. This compound is a versatile building block in organic synthesis, particularly for constructing phosphane oxides and coordination polymers, owing to its electron-withdrawing fluorine atoms and reactive carboxylic acid group . Its structural features enhance thermal stability and solubility in polar aprotic solvents, making it valuable in materials science and pharmaceutical intermediates .
Properties
IUPAC Name |
4-ethoxy-2,3,5,6-tetrafluorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c1-2-16-8-6(12)4(10)3(9(14)15)5(11)7(8)13/h2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRAARBUDMRTGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1F)F)C(=O)O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2,3,5,6-tetrafluorobenzoic acid typically involves the fluorination of a suitable benzoic acid precursor. One common method is the direct fluorination of 4-ethoxybenzoic acid using elemental fluorine or a fluorinating agent such as xenon difluoride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of 4-Ethoxy-2,3,5,6-tetrafluorobenzoic acid may involve a multi-step process starting from commercially available 4-ethoxybenzoic acid. The process includes halogenation, followed by fluorination using a suitable fluorinating agent. The final product is purified through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2,3,5,6-tetrafluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Substitution: Products depend on the nucleophile used, such as 4-amino-2,3,5,6-tetrafluorobenzoic acid.
Reduction: 4-Ethoxy-2,3,5,6-tetrafluorobenzyl alcohol.
Oxidation: 4-Ethoxy-2,3,5,6-tetrafluorobenzoic acid (from ethoxy group oxidation).
Scientific Research Applications
4-Ethoxy-2,3,5,6-tetrafluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2,3,5,6-tetrafluorobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets. The ethoxy group may also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The table below compares 4-Ethoxy-2,3,5,6-tetrafluorobenzoic acid with key analogs, highlighting substituent effects:
Physicochemical Properties
- Electron-Withdrawing Effects : Fluorine atoms at 2,3,5,6-positions enhance acidity. The ethoxy group (-OCH₂CH₃) is less electron-withdrawing than -N₃ or -Br but more than -OH, influencing pKa and reactivity. For example:
- Solubility: Ethoxy and azido derivatives exhibit solubility in methanol, DMF, and DMSO, whereas the hydroxyl analog is more polar and water-soluble .
- Thermal Stability : Ethoxy and azido groups confer stability up to 100–150°C, critical for high-temperature applications like polymer crosslinking .
Key Research Findings
- Synthetic Efficiency : The ethoxy derivative is synthesized in high yield (~95%) via DCC coupling, comparable to azido analogs .
- Decarboxylation Rates: Fluorinated benzoic acids decarboxylate faster than non-fluorinated analogs. For example, 2,3,5,6-tetrafluoroterephthalic acid decarboxylates 10× faster than terephthalic acid due to fluorine’s electron-withdrawing effects .
- Environmental Impact : FB-Ac and its derivatives exhibit extreme persistence (half-life >50 years in water), raising concerns about "forever chemical" accumulation .
Biological Activity
4-Ethoxy-2,3,5,6-tetrafluorobenzoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural and biological properties. The compound is characterized by the presence of four fluorine atoms and an ethoxy group, which significantly influence its reactivity and biological interactions. This article reviews the biological activity of this compound, emphasizing its potential applications in drug development and therapeutic interventions.
The chemical structure of 4-Ethoxy-2,3,5,6-tetrafluorobenzoic acid can be represented as follows:
Physical Properties
- Molecular Weight : 232.16 g/mol
- Melting Point : Approximately 224 °C .
- Solubility : Soluble in organic solvents such as DMSO and methanol.
Antimicrobial Activity
Research indicates that polyfluorinated benzoic acids, including 4-Ethoxy-2,3,5,6-tetrafluorobenzoic acid, exhibit significant antimicrobial properties. In particular:
- Inhibition of Bacterial Growth : Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .
- Mechanism of Action : The presence of fluorine atoms enhances lipophilicity, allowing better membrane penetration and disruption of microbial cell membranes.
Anticancer Properties
The compound has also been investigated for its anticancer potential:
- Cell Line Studies : In vitro studies on breast cancer cell lines (e.g., MCF-7) have demonstrated that derivatives of tetrafluorobenzoic acids can induce apoptosis and inhibit cell proliferation .
- Mechanistic Insights : The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis. For instance, compounds similar to 4-Ethoxy-2,3,5,6-tetrafluorobenzoic acid have been shown to inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent induction of pro-apoptotic factors .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various fluorinated benzoic acids found that 4-Ethoxy-2,3,5,6-tetrafluorobenzoic acid exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 50 µg/mL. This suggests substantial potential for development as an antibacterial agent .
Study 2: Anticancer Activity
In a recent investigation involving MCF-7 breast cancer cells:
- Treatment Protocol : Cells were treated with varying concentrations of 4-Ethoxy-2,3,5,6-tetrafluorobenzoic acid for 48 hours.
- Results : A dose-dependent decrease in cell viability was observed with IC50 values around 30 µM. The study concluded that the compound's ability to induce apoptosis makes it a candidate for further development in cancer therapies .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈F₄O₂ |
| Molecular Weight | 232.16 g/mol |
| Melting Point | ~224 °C |
| Antimicrobial MIC (S. aureus) | 50 µg/mL |
| IC50 (MCF-7) | ~30 µM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
